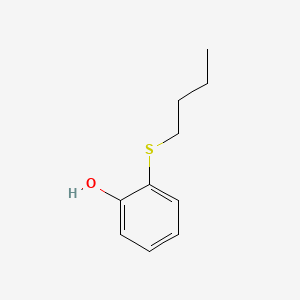

Phenol, 2-(butylthio)-

Description

Significance of Phenolic Structural Motifs in Chemical Science

Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are a cornerstone of organic chemistry. ijhmr.com This structural motif imparts a unique set of chemical properties, including acidity and reactivity towards electrophilic substitution. The biological activities and clinical significance of phenolic compounds are heavily dependent on their chemical structure. ijhmr.comijhmr.comresearchgate.net Their diverse structures lead to a multitude of biological activities, including antioxidant, anti-inflammatory, and antibacterial effects. ijhmr.comijhmr.comresearchgate.net

Phenols are fundamental building blocks in industrial synthesis. For instance, approximately two-thirds of the global production of phenol (B47542) is utilized in the manufacturing of plastics. byjus.com The condensation reaction of phenol with acetone (B3395972) yields bisphenol A, a key monomer for polycarbonates and epoxy resins. byjus.com Furthermore, the reaction of phenol with formaldehyde (B43269) produces phenolic resins like Bakelite, valued for its heat resistance and electrical insulating properties. byjus.com Phenolic compounds also serve as intermediates in the synthesis of pharmaceuticals and other complex molecules. ontosight.ai

Role of Thioether Functionalities in Organic Synthesis and Reactivity

Thioethers, also known as sulfides, are organosulfur compounds containing a sulfur atom bonded to two carbon atoms (R-S-R'). fiveable.me They are analogous to ethers but with sulfur replacing oxygen. This substitution results in distinct chemical properties. Thioethers are important in both biological and synthetic chemistry. fiveable.me

In organic synthesis, thioethers are valuable intermediates. fiveable.meresearchgate.net They can be synthesized through various methods, including the reaction of alkyl halides with thiols or the addition of thiols to alkenes. chemeurope.com A significant advantage of some synthetic routes is the use of odorless and non-toxic sulfur sources like thiourea (B124793) to avoid the malodorous nature of thiols. taylorandfrancis.com Thioethers can be readily oxidized to form sulfoxides and sulfones, which are also important functional groups in organic chemistry. fiveable.mechemeurope.com This reactivity makes them crucial in the design of pharmaceuticals and agrochemicals. fiveable.me

Contextualization of 2-(butylthio)phenol within Contemporary Research

"Phenol, 2-(butylthio)-" is a molecule that integrates both a phenolic hydroxyl group and a butyl thioether substituent on the same aromatic ring. This specific arrangement of functional groups suggests potential for unique reactivity and application. Aromatic thioether derivatives are found in various natural products and have significant applications in modern synthesis and the pharmaceutical industry. researchgate.net Specifically, 2-sulfanylphenols are recognized as important intermediates in the development of various therapeutic agents. researchgate.net

The synthesis of such ortho-substituted phenols can be achieved through several methods, including traditional cross-coupling reactions. researchgate.net Research into compounds with similar structural motifs, such as other alkylated phenols like 2-tert-butylphenol (B146161), highlights their use as intermediates in the production of antioxidants and fragrances. wikipedia.orgvinatiorganics.com For example, 2-tert-butylphenol is a precursor to the common antioxidant 2,6-di-tert-butylphenol. wikipedia.org The hydrogenation of 2-tert-butylphenol yields cis-2-tert-butylcyclohexanol, which is used in the fragrance industry. wikipedia.org

The combination of a hydroxyl group and a thioether on a benzene (B151609) ring in "Phenol, 2-(butylthio)-" makes it an interesting subject for further investigation, potentially as a building block for more complex molecules with specific physical or biological properties.

Structure

3D Structure

Properties

CAS No. |

24362-87-6 |

|---|---|

Molecular Formula |

C10H14OS |

Molecular Weight |

182.28 g/mol |

IUPAC Name |

2-butylsulfanylphenol |

InChI |

InChI=1S/C10H14OS/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

IUBAHWJEUCYURE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=CC=CC=C1O |

Origin of Product |

United States |

Advanced Chemical Reactivity and Mechanistic Investigations

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a key site of reactivity, influencing electrophilic aromatic substitution and undergoing reactions typical of phenols.

The phenolic hydroxyl group of 2-(butylthio)phenol can undergo acylation to form the corresponding ester. This reaction typically involves the use of an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. For instance, the reaction with acetic anhydride would yield 2-(butylthio)phenyl acetate (B1210297). The nucleophilicity of the phenolic oxygen plays a crucial role in this transformation. Computational studies have been employed to calculate the nucleophilicity of various phenols and thiophenols, providing a theoretical basis for predicting their reactivity in acylation reactions. researchgate.net For example, while p-cresol (B1678582) is experimentally more reactive than phenol (B47542) in acetylation, they may show similar nucleophilicity indices. researchgate.net

A general representation of the acylation of 2-(butylthio)phenol is depicted below:

Reactants : Phenol, 2-(butylthio)- and an acylating agent (e.g., Acetic Anhydride)

Product : 2-(butylthio)phenyl acetate

Conditions : Typically requires a base catalyst.

The efficiency and rate of these reactions can be influenced by the choice of catalyst and solvent.

The nitration of phenols is a well-studied electrophilic aromatic substitution. The reaction of 2-(butylthio)phenol with nitrating agents can lead to the introduction of a nitro group onto the aromatic ring. The directing effects of the hydroxyl and butylthio groups influence the regioselectivity of the reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the butylthio group is also activating and ortho-, para-directing.

The use of different nitrating agents and reaction conditions can lead to various outcomes. For instance, nitration with nitric acid in the presence of sulfuric acid is a common method, though it can sometimes lead to oxidation and the formation of tars, especially with activated phenols. google.commasterorganicchemistry.com Milder and more selective nitrating agents have been developed to avoid such side reactions. google.com One such agent is tert-butyl nitrite (B80452), which has been shown to be a safe and chemoselective nitrating agent for phenols, preferentially yielding mononitro derivatives. nih.govresearchgate.net The proposed mechanism for nitration with tert-butyl nitrite involves the formation of an O-nitrosyl intermediate, followed by C-nitration through homolysis and oxidation. nih.govresearchgate.net

The choice of solvent can significantly impact the rate and selectivity of nitration. nih.gov For example, in the nitration of a protected tyrosine residue with tert-butyl nitrite, tetrahydrofuran (B95107) (THF) was found to provide a fast and highly selective reaction. nih.gov

Table 1: Nitration of Phenols with Various Reagents

| Nitrating Agent | Conditions | Observations |

|---|---|---|

| Concentrated HNO₃/H₂SO₄ | Standard conditions | Can lead to oxidation and polysubstitution. google.commasterorganicchemistry.com |

| Dilute HNO₃ | Milder conditions | Can favor mononitration, but may result in a mixture of ortho and para isomers. chemistrysteps.comyoutube.com |

| tert-Butyl Nitrite | Room temperature, various organic solvents | Chemoselective for phenols, yielding primarily mononitro products. nih.govresearchgate.net |

It is important to note that sterically hindered phenols, such as those with bulky ortho substituents, can undergo dealkylation under certain nitration conditions. google.com

The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxyl radicals. nih.govmdpi.com The stability of these radicals and the reaction conditions dictate the final products. In the case of 2-(butylthio)phenol, both the phenolic hydroxyl group and the thioether linkage can be susceptible to oxidation.

Electrochemical oxidation studies on various phenols have shown that the process is often irreversible and can lead to the formation of products like quinones. nih.govresearchgate.netuc.pt The oxidation potential is influenced by the substituents on the aromatic ring. nih.govscispace.com For many phenols, the initial step in electrochemical oxidation is a one-electron transfer to form a phenoxyl radical. mdpi.comresearchgate.net This radical can then undergo further reactions, including dimerization or further oxidation. researchgate.net The oxidation of phenols can also be achieved using chemical oxidants. quora.comyoutube.comyoutube.com

The presence of the butylthio group can influence the oxidation pathway. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under stronger oxidizing conditions. The interplay between the oxidation of the phenolic group and the thioether moiety is an area of interest in understanding the complete oxidative profile of 2-(butylthio)phenol.

Studies on the atmospheric oxidation of phenol initiated by hydroxyl radicals have shown that the primary pathway involves the addition of the OH radical to the aromatic ring, particularly at the ortho position. nih.gov The resulting adduct can then react with molecular oxygen, leading to the formation of various products, including catechol. nih.govresearchgate.netrsc.org

The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols to produce hydroxybenzoic acids. wikipedia.orgorganic-chemistry.orgbyjus.com This reaction typically involves the treatment of a sodium phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.orgbyjus.com For 2-(butylthio)phenol, this reaction would be expected to introduce a carboxylic acid group onto the aromatic ring, ortho to the hydroxyl group, yielding 2-hydroxy-3-(butylthio)benzoic acid.

The mechanism of the Kolbe-Schmitt reaction involves the nucleophilic attack of the phenoxide ion on carbon dioxide. wikipedia.orgbyjus.compearson.com The regioselectivity of the carboxylation is influenced by the reaction conditions, including the cation used. wikipedia.org

Table 2: Key Aspects of the Kolbe-Schmitt Reaction

| Step | Description |

|---|---|

| 1. Phenoxide Formation | Phenol is treated with a base (e.g., NaOH) to form the more reactive phenoxide ion. byjus.com |

| 2. Carboxylation | The phenoxide ion reacts with carbon dioxide, a weak electrophile. byjus.com |

Recent studies have explored variations of the Kolbe-Schmitt reaction, including suspension-based methods, to improve reaction efficiency. nih.gov The synthesis of related hydroxybenzoic acid derivatives, such as 2-hydroxy-4-(methylthio)benzoic acid, has been reported through different synthetic routes. chemicalbook.com

Reactivity of the Butylthio Moiety

The thioether linkage in 2-(butylthio)phenol possesses its own distinct reactivity, primarily centered around the nucleophilic nature of the sulfur atom.

The sulfur atom in the butylthio group has lone pairs of electrons, making it a nucleophilic center. masterorganicchemistry.com Thioethers are generally more nucleophilic than their ether counterparts due to the greater polarizability of the sulfur atom. masterorganicchemistry.com This nucleophilicity allows the sulfur to participate in reactions such as alkylation, where it can attack an electrophilic carbon to form a sulfonium (B1226848) salt.

The nucleophilicity of the thioether can be compared to that of the phenolic hydroxyl group. While both are nucleophilic, their relative reactivity towards different electrophiles can vary. The thioether's nucleophilicity is a key factor in its potential to undergo reactions like S-alkylation or oxidation. The reactivity of thiophenols and thioethers has been a subject of both experimental and computational studies. researchgate.net

Potential for Oxidation of the Sulfur Atom

The sulfur atom in "Phenol, 2-(butylthio)-" is susceptible to oxidation, a reaction characteristic of thioethers (sulfides). The oxidation state of sulfur in organic compounds can range from -2 to +6. msu.edulibretexts.org In the case of a thioether like 2-(butylthio)phenol, the sulfur exists in the -2 oxidation state. Controlled oxidation can elevate this state, leading to products with distinct chemical and physical properties.

The oxidation process typically occurs in a stepwise manner. Mild oxidation of the sulfide (B99878) group yields a sulfoxide, where the sulfur atom is in a +0 oxidation state. Further oxidation of the sulfoxide leads to the formation of a sulfone, with the sulfur atom reaching a +2 oxidation state. libretexts.orglibretexts.org

Reaction Pathway:

Sulfide to Sulfoxide: The initial oxidation converts the butylthio group into a butylsulfinyl group. Reagents such as hydrogen peroxide or peracids (e.g., m-CPBA) are commonly employed for this transformation under controlled conditions. libretexts.org

Sulfoxide to Sulfone: The sulfoxide can be further oxidized to a sulfone using stronger oxidizing agents or more forcing reaction conditions.

The nucleophilicity of sulfur is significantly greater than that of oxygen, which makes the sulfur atom in the thioether linkage reactive towards electrophilic oxidizing agents. msu.edu This reactivity contrasts with the corresponding ether, which would be much more resistant to oxidation under similar conditions.

Influence of Butylthio Substitution on Aromatic Electrophilic Substitution

The benzene (B151609) ring in "Phenol, 2-(butylthio)-" is activated towards electrophilic aromatic substitution by two substituents: the hydroxyl (-OH) group and the butylthio (-S(CH₂)₃CH₃) group. The outcome of such reactions is determined by the combined electronic effects of these groups.

The hydroxyl group is a powerful activating group and a strong ortho, para-director. byjus.comtestbook.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the substitution process. byjus.comtestbook.com This strong activation means that reactions like halogenation can often proceed even without a Lewis acid catalyst. byjus.comtestbook.com

The butylthio group is also an activating, ortho, para-directing substituent. The sulfur atom, like oxygen, has lone pairs that can be delocalized into the ring. However, the activating effect of a thioether is generally less pronounced than that of a hydroxyl group.

In "Phenol, 2-(butylthio)-", the two groups are positioned ortho to each other.

The hydroxyl group strongly directs incoming electrophiles to position 4 (para) and position 6 (ortho).

The butylthio group directs to position 4 (para) and position 6 (ortho).

Since both groups direct incoming electrophiles to the same positions (C4 and C6), their directing effects are cooperative or reinforcing. The powerful activating nature of the hydroxyl group is the dominant influence, making the molecule highly susceptible to electrophilic attack at the positions para and ortho to the -OH group. libretexts.orglibretexts.org For instance, in reactions like nitration or halogenation, substitution would be strongly favored at the C4 and C6 positions. byjus.comtestbook.com

Intramolecular and Intermolecular Interactions

Hydrogen Bonding Networks (Inferred from related studies)

The molecular structure of "Phenol, 2-(butylthio)-", with its ortho-disposed hydroxyl and butylthio groups, allows for the formation of specific non-covalent interactions, primarily hydrogen bonds.

Intramolecular Hydrogen Bonding: Based on studies of related ortho-substituted phenols, such as 2-halophenols and pyrocatechol, it can be inferred that "Phenol, 2-(butylthio)-" is likely to form an intramolecular hydrogen bond. rsc.orgnih.gov This would involve the hydrogen atom of the phenolic hydroxyl group acting as a donor and the sulfur atom of the butylthio group acting as an acceptor (O-H···S). This type of interaction leads to the formation of a pseudo-six-membered ring, which confers a degree of conformational rigidity to the molecule. The presence of such a bond can influence the acidity of the phenol and its spectroscopic properties. nih.gov

Intermolecular Hydrogen Bonding: In addition to intramolecular forces, "Phenol, 2-(butylthio)-" can participate in intermolecular hydrogen bonding. The phenolic hydroxyl group is a potent hydrogen bond donor and can interact with acceptor sites on neighboring molecules. cmu.edu This can lead to self-association, forming dimers or larger aggregates in solution, a phenomenon observed in other phenolic compounds. cmu.edu The strength of hydrogen bonding in phenols is significant, influencing properties like boiling point and solubility. quora.com These intermolecular interactions can occur between the -OH group of one molecule and the oxygen or sulfur atom of another.

Coordination Chemistry of 2 Butylthio Phenol and Analogous Ligands

Ligand Design and Coordination Modes

The fundamental structure of 2-(butylthio)phenol, featuring a hydroxyl group and a butylthio group ortho to each other on a benzene (B151609) ring, provides at least two potential sites for coordination to a metal center. The specific coordination mode is influenced by factors such as the deprotonation of the phenolic proton, the nature of the metal ion, and the steric and electronic effects of substituents on the ligand.

Upon deprotonation, the phenolate (B1203915) oxygen of 2-(butylthio)phenol and its derivatives becomes a potent donor atom for a wide range of metal ions. This coordination is a common feature in the chemistry of these ligands. In many instances, the phenolate oxygen acts as a bridging ligand between two or more metal centers or as a terminal ligand.

In complexes with analogous Schiff base ligands, such as those derived from salicylaldehyde (B1680747), the phenolate oxygen is a primary coordination site. scielo.org.zaiaea.orgresearchgate.net For example, in lanthanide nitrate (B79036) complexes with 2-((E)-(tert-butylimino)methyl)phenol, the ligand coordinates to the metal center exclusively through the phenolate oxygen in a monodentate fashion. scielo.org.zaiaea.orgresearchgate.net The coordination sphere in these cases is completed by nitrate ions, resulting in nine-coordinate complexes. scielo.org.za Similarly, in lanthanide chloride complexes, the phenolate oxygen is the sole point of attachment for the organic ligand. scielo.org.zaiaea.orgresearchgate.net

The strength and nature of the metal-phenolate bond can be probed by various spectroscopic and crystallographic techniques. X-ray diffraction studies on lanthanide complexes have established typical Ln-O(phenolate) bond distances. For instance, in gadolinium and dysprosium nitrate complexes, the average Ln-O(phenolate) bond length is 2.2816 Å. scielo.org.zaiaea.orgresearchgate.net In a series of lanthanide chloride complexes (Nd, Gd, Dy), the Ln-O(phenolate) distances were found to be in the range of 2.229(4) to 2.2797(18) Å. scielo.org.zaresearchgate.net The coordination of the phenolate oxygen can also induce bond weakening in the O-H bond of the precursor phenol (B47542), a phenomenon that has been studied in manganese(I) complexes. rsc.org

The thioether sulfur atom in 2-(butylthio)phenol represents a soft donor site, making it particularly suitable for coordination to soft or intermediate metal ions. While the phenolate oxygen often dominates the coordination, the participation of the thioether sulfur can lead to chelate formation, enhancing the stability of the resulting metal complexes. The ability of sulfur donor atoms to stabilize low-valent lanthanide ions has been a subject of recent investigation. rsc.orgrsc.org

The 2-(butylthio)phenol scaffold is readily modified to create multidentate ligands, significantly expanding its coordination chemistry. A common strategy involves the condensation of the phenolic group or an adjacent aldehyde with amines to form Schiff base ligands. This introduces an imine nitrogen atom, which can act as an additional donor site, leading to bidentate (O,S), (N,O), or tridentate (O,N,S) ligands.

Many studies have focused on O,N,S tridentate ligands derived from the condensation of salicylaldehyde derivatives with amino-thiols. mdpi.com These ligands can encircle a metal ion, leading to stable, well-defined complexes. For instance, diorganotin(IV) complexes with tridentate O,N,S-coordinated ligands have been synthesized and structurally characterized. mdpi.com

Furthermore, more complex architectures can be designed. Ditopic ligands incorporating two bis(iminomethyl)phenol units within a larger macrocyclic structure, such as a calix researchgate.netarene, have been used to create dinuclear lanthanide complexes. rsc.org In these systems, each metal ion is coordinated by the phenolate oxygen and imine nitrogen atoms of the ligand framework. rsc.org Copper(II) complexes with tetradentate ligands incorporating two phenol groups and a pyridylmethylamine core have also been reported, showcasing the versatility of phenol-based ligand design. rsc.org The systematic investigation of ligands with multiple, distinct coordination sites, such as catechol, carbonyl, and hydroxyl groups, has allowed for the engineering of metal-phenolic networks with tunable properties. nih.gov

Metal Complex Formation and Characterization

The dual donor capability of 2-(butylthio)phenol and its derivatives allows for the formation of a wide variety of complexes with both transition metals and lanthanides. The synthesis and characterization of these complexes provide insight into their structure, bonding, and potential applications.

Transition metal complexes of ligands analogous to 2-(butylthio)phenol are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The use of a base is often necessary to deprotonate the phenolic hydroxyl group, facilitating coordination.

For example, copper(II) complexes with multidentate phenol-containing ligands have been prepared by reacting the ligand with copper(II) acetate (B1210297) or copper(II) chloride. rsc.org The synthesis of organotin(IV) complexes involves the reaction of thio-Schiff base ligands with diorganotin(IV) dichlorides. mdpi.com Research on Schiff base ligands derived from salicylaldehyde has led to the synthesis of cobalt(II), copper(II), zinc(II), and palladium(II) complexes, where two ligands coordinate to the metal center through the phenolate oxygen and imine nitrogen atoms. scielo.org.za These synthetic methods are generally straightforward and yield stable, crystalline products that can be characterized by standard analytical techniques, including X-ray crystallography, IR and UV-Vis spectroscopy, and elemental analysis.

Table 1: Examples of Synthesized Transition Metal Complexes with Analogous Ligands

| Ligand Type | Metal Ion | Synthesis Method | Resulting Complex Geometry | Reference |

| Thio-Schiff Base (tridentate O,N,S) | Sn(IV) | Reaction of ligand with R₂SnCl₂ | Distorted trigonal bipyramidal | mdpi.com |

| Phenol-pyridylamine (tetradentate) | Cu(II) | Reaction of ligand with Cu(OAc)₂ or CuCl₂ | Square pyramidal | rsc.org |

| Iminomethyl-phenol (bidentate N,O) | Co(II), Cu(II), Zn(II) | Reaction of ligand with metal salt | Distorted tetrahedron | scielo.org.za |

| Iminomethyl-phenol (bidentate N,O) | Pd(II) | Reaction of ligand with metal salt | Square-planar | scielo.org.za |

The synthesis of lanthanide complexes with 2-(butylthio)phenol-type ligands has been explored to investigate the coordination preferences of these large, electropositive ions. These complexes are often prepared by reacting the ligand with lanthanide(III) nitrate or chloride salts in a solvent like methanol. scielo.org.zaiaea.orgresearchgate.net

Studies using the analogous ligand 2-((E)-(tert-butylimino)methyl)phenol have yielded a series of novel lanthanide complexes with metals such as neodymium (Nd), gadolinium (Gd), and dysprosium (Dy). scielo.org.zaiaea.orgresearchgate.net The reaction with lanthanide nitrates, Ln(NO₃)₃·xH₂O, in a 1:3 metal-to-ligand molar ratio results in nine-coordinate complexes where three ligands coordinate in a monodentate fashion via the phenolate oxygen, and three nitrate ions act as bidentate ligands. scielo.org.zaiaea.orgresearchgate.net When lanthanide chlorides (LnCl₃·6H₂O) are used, six-coordinate octahedral complexes are formed. scielo.org.zaresearchgate.net In these structures, four ligands coordinate through the phenolate oxygen, and two chloride ions occupy the remaining sites. scielo.org.zaresearchgate.net A notable feature in the chloride complexes is the migration of the phenolic proton to the imine nitrogen, resulting in a zwitterionic form of the ligand. scielo.org.zaresearchgate.net

The synthesis of dinuclear lanthanide complexes (La, Eu, Tb, Yb) has been achieved using larger, ditopic macrocyclic ligands containing bis(iminomethyl)phenol units. rsc.org These methods demonstrate that phenol-based ligands are effective for assembling complex lanthanide-containing structures.

Table 2: Summary of Synthesized Lanthanide Complexes with an Analogous Iminophenol Ligand

| Lanthanide Ion | Precursor Salt | Metal:Ligand Ratio | Coordination Number | Geometry | Reference |

| Gd(III), Dy(III) | Ln(NO₃)₃·xH₂O | 1:3 | 9 | Muffin (MFF-9) | scielo.org.zaresearchgate.net |

| Nd(III), Gd(III), Dy(III) | LnCl₃·6H₂O | 1:4 | 6 | Distorted Octahedral | scielo.org.zaresearchgate.net |

| La(III), Eu(III), Tb(III), Yb(III) | Ln(OTf)₃ | 2:1 (with ditopic ligand) | 7 | Distorted monocapped trigonal prismatic/octahedral | rsc.org |

Electronic Structure and Bonding Analysis in Metal Complexes

The electronic structure of metal complexes containing 2-(butylthio)phenol and similar thioether-phenolate ligands is fundamental to understanding their reactivity and physical properties. The interaction between the metal's d-orbitals and the ligand's frontier orbitals gives rise to distinct electronic transitions and bonding scenarios.

A prominent feature in the electronic spectra of many transition metal thiolate complexes is the presence of intense Ligand-to-Metal Charge Transfer (LMCT) bands. In complexes of 2-(butylthio)phenol, these transitions typically involve the promotion of an electron from a ligand-based orbital to a metal-based orbital. Given the presence of two different donor atoms, several types of LMCT can be envisaged, including transitions originating from the phenolate oxygen (O→Metal) or the thioether/thiolate sulfur (S→Metal).

The energy of these charge transfer transitions is influenced by the nature of the metal ion and the solvent polarity. For instance, in complexes with electron-deficient metal centers, S→Metal charge transfer transitions are often observed at lower energies (longer wavelengths) in the UV-visible spectrum. nsf.govnih.gov The optical electronegativity of the thiolate ligand, which is around 2.4, plays a key role in determining the energy of these transitions. cdnsciencepub.com In some systems, such as certain platinum(II) complexes, the absorption profile is dominated by charge transfer from the thiolate ligand, mixed with some metal character, to other π-accepting ligands within the complex. rsc.org This demonstrates the thiolate's strong electron-donating capability. The solvatochromism of these bands, or the shift in their position with solvent polarity, can provide further evidence for their charge-transfer nature. nsf.gov

The bonding in metal complexes of 2-(butylthio)phenol can be described using Molecular Orbital (MO) theory. erpublications.com The atomic orbitals of the metal and the relevant orbitals of the ligand (the p-orbitals of the phenolate oxygen and sulfur) combine to form bonding, anti-bonding, and non-bonding molecular orbitals. dalalinstitute.comtcd.ie

The interaction is generally considered in terms of σ- and π-bonding. The phenolate oxygen and thioether sulfur form σ-bonds by donating lone pair electron density to empty metal d-orbitals (like the d_z² and d_x²-y²). Additionally, π-interactions can occur. The filled p-orbitals on the sulfur and oxygen donors can overlap with empty or partially filled metal d-orbitals (d_xy, d_xz, d_yz), resulting in a ligand-to-metal (L→M) π-donation. dalalinstitute.com This interaction increases the electron density on the metal center.

Functional Aspects of Coordination Complexes

The unique electronic features of metal complexes with 2-(butylthio)phenol and its analogs give rise to a range of functional properties, from catalysis to interesting redox and photonic behaviors.

Metal complexes incorporating phenolate and thioether functionalities have demonstrated significant utility in catalysis. The electronic environment provided by the 2-(butylthio)phenol ligand can be tuned to promote various chemical transformations. The phenolate group can modulate the Lewis acidity of the metal center, while the thioether group can influence substrate binding and stabilize different metal oxidation states.

For instance, aluminum complexes supported by phenolate-based ligands are active catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone and lactide. rsc.org Ruthenium pincer complexes have shown that metal-ligand cooperation involving thiolate ligands can accelerate hydrogenation reactions. nih.gov Furthermore, platinum(II) complexes with bis(phenolate) ligands have been employed as electrocatalysts for alcohol oxidation, a process that relies on the redox properties of the ligand framework. mdpi.com The presence of soft, polarizable elements like sulfur in the coordination sphere can enhance the covalent nature of metal-ligand interactions, which is beneficial for creating unique catalytic sites. acs.org

| Metal Center | Ligand Type | Catalytic Reaction | Reference |

|---|---|---|---|

| Aluminum (Al) | 2-(1,10-phenanthrolin-2-yl)phenolate | Ring-Opening Polymerization of ε-caprolactone | rsc.org |

| Platinum (Pt) | Bis-aryloxide NHC | Electrocatalytic Oxidation of 2-(methylamino)ethanol | mdpi.compreprints.org |

| Ruthenium (Ru) | Pincer ligand with Thiol/Thiolate | Hydrogenation of Thioesters | nih.gov |

| Iridium (Ir) | Pyridyl-triazolylidene | Dehydration of Alcohols | researchgate.net |

A ligand is termed "redox non-innocent" when it can actively participate in the redox chemistry of a complex, meaning the assignment of a formal oxidation state to the metal center becomes ambiguous. mdpi.comwikipedia.org Phenolate ligands are classic examples of non-innocent ligands. mdpi.com In a complex with a 2-(butylthio)phenolate ligand, oxidation may not occur at the metal center but rather on the ligand itself, generating a phenoxyl radical.

This behavior is critical in many biological and synthetic catalytic cycles. wikipedia.org For example, the enzyme galactose oxidase features a Cu(II)-phenoxyl radical in its active site. mdpi.com In synthetic systems, a Pt(II) complex with a bis-phenolate ligand was shown to undergo a reversible one-electron oxidation that was localized on the ligand, forming a stable Pt(II)-phenoxyl radical species. mdpi.compreprints.org This ligand-based redox activity can be harnessed to store and transfer electrons during catalytic transformations, providing reaction pathways that would be inaccessible through metal-centered redox events alone. mdpi.com The ability of the phenolate moiety in 2-(butylthio)phenol to act as an electron reservoir is thus a key functional aspect of its coordination complexes.

The coordination of ligands like 2-(butylthio)phenol to certain transition metals, particularly heavy d-block or f-block elements, can result in complexes with interesting photonic properties, such as luminescence. unimelb.edu.aunih.gov These properties are intimately linked to the electronic structure of the complex, often arising from the radiative decay from an excited state.

In many cases, the luminescence is a result of phosphorescence from a triplet excited state, such as a metal-to-ligand charge transfer (³MLCT) or a ligand-to-metal charge transfer (³LMCT) state. rsc.orgunimelb.edu.au The introduction of electron-rich thiolate ligands has been shown to significantly influence the luminescence of platinum(II) complexes. Replacing a chloride ligand with a thiophenolate, for example, can shift the emission to originate from a d_Pt/π_SR → π*_Ligand charge transfer state. rsc.org The rigidity of the environment often plays a crucial role; for some complexes, emission is strong in the solid state but quenched in solution due to rotational flexibility that promotes non-radiative decay pathways. rsc.org The combination of a thioether and a phenolate group in a single ligand offers a platform for designing novel luminescent materials, where the emission color and efficiency can be tuned by modifying the metal center or the substituents on the ligand backbone.

| Complex | Emission Origin | Environment | Reference |

|---|---|---|---|

| [Pt(bzq)(PPh₃)(SPh)] | dPt/πSR → πC^N | Solid State (298 K) | rsc.org |

| [Pt(ppy)(PPh₃)(SPh)] | dPt/πSR → πC^N | Solid State (298 K) | rsc.org |

| Copper(I)-Thiophenolate Derivatives | Charge Transfer | Varies | uu.nl |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. This approach could be used to determine properties of "Phenol, 2-(butylthio)-" such as optimized geometry, charge distribution, and reactivity indices. However, specific DFT studies on "Phenol, 2-(butylthio)-" are not available in the surveyed literature.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. For "Phenol, 2-(butylthio)-", such an analysis would reveal information about its electron-donating and accepting capabilities. At present, detailed MO analyses for this compound have not been published.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic features, aiding in the interpretation of experimental data. For "Phenol, 2-(butylthio)-", these predictions could include:

Vibrational Features: Calculation of infrared (IR) and Raman spectra can help assign vibrational modes to specific functional groups within the molecule.

Electronic Absorption: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions.

Currently, there are no published studies detailing the predicted spectroscopic properties of "Phenol, 2-(butylthio)-".

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, offering insights into dynamic processes and intermolecular interactions.

Investigation of Intermolecular Interactions and Dynamics

MD simulations could be utilized to explore the interactions between "Phenol, 2-(butylthio)-" and solvent molecules, providing a molecular-level understanding of its solvation and dynamic behavior in different environments. Such studies would be valuable for understanding its behavior in solution, but specific simulation data for this compound is not currently available.

In Silico Modeling and Docking Studies

In silico modeling, particularly molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. While this method is crucial in drug discovery and materials science, there are no specific molecular docking studies reported for "Phenol, 2-(butylthio)-" in the available scientific literature. Such studies would be instrumental in identifying potential biological targets or understanding its interactions with specific materials.

Computational Design of Functional Materials

Computational design is a modern approach that uses theoretical calculations to predict the properties of yet-to-be-synthesized molecules and materials. nist.gov By employing methods like DFT, researchers can screen vast numbers of potential structures to identify candidates with desired electronic, optical, or catalytic properties, thereby guiding synthetic efforts toward the most promising targets. This in-silico design process can significantly accelerate the development of functional organic materials, including those for catalysis and electronics.

Phenol (B47542) derivatives have emerged as a promising class of metal-free photocatalysts. acs.org The catalytic activity is rooted in the electronic properties of the phenol, which can be finely tuned by substituents on the aromatic ring. Computational studies, particularly DFT calculations, are crucial for understanding and predicting this behavior.

The introduction of a butylthio group at the ortho-position of the phenol ring is expected to modulate its electronic structure. The sulfur atom's lone pairs can donate electron density into the aromatic system, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. These orbitals are central to the molecule's ability to participate in electron transfer processes, which is the basis of photoredox catalysis. acs.org

For instance, DFT calculations on substituted phenols have shown that electron-donating or -withdrawing groups can alter the redox potential of the molecule. acs.org A study on the iodosulfonylation of olefins using a trisubstituted phenol as an organic photocatalyst demonstrated that the spatial separation of the HOMO (on the aromatic core) and LUMO could be predicted, confirming a charge transfer excited state essential for catalysis. acs.org Similarly, the electronic influence of the butylthio group in "Phenol, 2-(butylthio)-" could be computationally modeled to assess its potential as a recyclable organic photocatalyst for various chemical transformations.

Table 2: Example of Computationally Determined Properties for a Phenolic Photocatalyst Data based on a representative substituted phenol catalyst from the literature for illustrative purposes.

| Property | Value | Significance |

|---|---|---|

| Oxidation Potential (Eox) | +0.74 V vs SCE | Determines the ease of donating an electron. acs.org |

| Excited State Oxidation Potential (E*ox) | -2.54 eV | Driving force for reduction of a substrate in the excited state. acs.org |

| HOMO Location | Aromatic Core | Site of electron donation. acs.org |

| LUMO Location | Substituent Moiety | Site of electron acceptance. acs.org |

Aryl thioethers are a class of molecules being investigated for their potential in molecular electronics. rsc.org The sulfur atom of the thioether group is an effective anchor, capable of forming a stable bond with gold surfaces, which are commonly used as electrodes in molecular-scale electronic devices. This makes "Phenol, 2-(butylthio)-" a molecule of theoretical interest for such applications.

Computational studies can predict the electronic transport properties of a single molecule sandwiched between two electrodes. Key parameters include the molecule's HOMO-LUMO gap, which influences its conductivity, and the alignment of these orbitals with the Fermi level of the electrodes. The phenol group and the butylthio substituent would both play a role in determining these properties.

Research on thioether-functionalized dibenzopentalenes has shown that they can act as n-channel semiconductors in organic field-effect transistors (OFETs). rsc.org DFT calculations for these molecules revealed that the thioether functionalization lowers the LUMO energy, which is a desirable trait for n-channel conduction. X-ray crystallography confirmed that the substitution also influences the solid-state packing, another critical factor for charge transport. rsc.org These findings suggest that a molecule like "Phenol, 2-(butylthio)-" could be computationally screened for its potential electronic properties, with the thioether serving as both a linker and an electronic modulator.

Table 3: Electronic Properties of Thioether-Functionalized Semiconductors for OFETs Data from a study on DBP derivatives, shown for illustrative purposes.

| Compound | LUMO Energy (eV) | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|---|

| Thio-DBP Derivative 1 | -3.47 | Up to 0.18 rsc.org |

| Thio-DBP Derivative 2 | -3.94 (Sulfone) | Exhibited n-channel conduction rsc.org |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental to separating "Phenol, 2-(butylthio)-" from other components in a mixture. The choice of technique depends on the compound's volatility and polarity, as well as the nature of the sample matrix.

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds like phenols. nih.gov "Phenol, 2-(butylthio)-" can be analyzed by GC, often following an extraction and derivatization step to increase its volatility and thermal stability. nih.govepa.gov

Research Findings:

Sample Preparation: For complex samples, an initial extraction using methods like ultrasonication-assisted extraction with a solvent such as methyl tert-butyl ether (MTBE) can enrich the phenolic content. nih.gov To prevent degradation from oxidation, drying the extracts under an inert nitrogen gas stream is often preferred. nih.gov Derivatization is a common strategy in phenol (B47542) analysis. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar hydroxyl group into a less polar silyl (B83357) ether, improving peak shape and thermal stability. nih.govresearchgate.net

GC-MS Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for identifying and quantifying phenols. matec-conferences.orgoiv.int The separation is typically performed on a capillary column, such as a low-polarity silarylene phase comparable to 5% diphenyl/95% dimethyl polysiloxane. thermofisher.com Identification is confirmed by matching the compound's retention time and its mass spectrum with that of a known standard or a reference library like the NIST/Wiley MS libraries. nih.govnih.gov The mass spectrum of "Phenol, 2-(butylthio)-" would be expected to show a molecular ion peak (m/z 182) and characteristic fragment ions corresponding to the loss of the butyl group or parts of it.

GC-IMS Analysis: Gas chromatography-ion mobility spectrometry (GC-IMS) is an emerging technique that adds a second dimension of separation based on the drift time of ions in an electric field. nih.gov This method is highly sensitive, operates at atmospheric pressure, and can provide results rapidly, making it suitable for analyzing volatile organic compounds. nih.gov For "Phenol, 2-(butylthio)-", GC-IMS could offer enhanced selectivity and the ability to create a unique three-dimensional fingerprint (retention time vs. drift time vs. signal intensity) for confident identification, even in complex mixtures. nih.gov

Table 1: Predicted GC-MS Fragmentation Data for Phenol, 2-(butylthio)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 182 | [M]⁺ | Molecular Ion |

| 125 | [M - C₄H₉]⁺ | Loss of the butyl radical |

| 110 | [M - C₄H₈S]⁺ | Loss of butanethiol from a rearranged ion |

| 97 | [C₆H₅S]⁺ | Phenylthiol cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-performance liquid chromatography (HPLC) is the preferred method for analyzing non-volatile or thermally sensitive phenolic compounds. researchgate.net It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.

Research Findings:

Separation Mode: For phenolic compounds, reverse-phase HPLC (RP-HPLC) is most common. sielc.com This technique uses a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. nih.gov

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net To ensure the phenolic hydroxyl group is in its protonated form and to improve peak shape, a small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.comnih.gov

Hyphenated Detection:

HPLC-DAD: A Diode Array Detector (DAD) can be coupled with HPLC to provide UV-visible spectra for each peak. This aids in the identification of different classes of phenolic compounds. researchgate.net

HPLC-ESI-MS: For unambiguous identification and structural elucidation, HPLC is often hyphenated with mass spectrometry, using an electrospray ionization (ESI) source. nih.govnih.gov For phenols, analysis is typically performed in the negative ion mode, which readily deprotonates the acidic hydroxyl group to generate a prominent [M-H]⁻ ion, providing clear molecular weight information. mdpi.comresearchgate.net Further fragmentation in the mass spectrometer (MS/MS) can yield structural details. phcogres.com

Table 2: Typical HPLC-DAD-ESI-MS Parameters for Analysis of Related Phenolic Compounds

| Parameter | Typical Setting/Value | Reference |

|---|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm) | phcogres.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1-1% Formic Acid) | sielc.comphcogres.com |

| Detector 1 | Diode Array Detector (DAD), monitoring at ~280 nm | nih.govresearchgate.net |

| Detector 2 | ESI-Mass Spectrometer | nih.govnih.gov |

| MS Ionization Mode | Negative Electrospray Ionization (ESI⁻) | mdpi.comresearchgate.net |

Capillary electrophoresis separates molecules based on their size and charge in an electric field. wikipedia.org It is a high-efficiency separation technique that requires minimal sample and reagent volumes. nih.gov

Research Findings:

Principle of Separation: The most common mode, Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility. libretexts.org Phenolic compounds are weakly acidic and can be ionized in a basic buffer solution (pH > pKa), acquiring a negative charge. mdpi.com When a voltage is applied, these negatively charged phenolate (B1203915) ions migrate toward the anode. However, a strong electroosmotic flow (EOF) within the capillary, typically directed towards the cathode, carries all species (positive, neutral, and negative) towards the detector at the cathodic end. libretexts.org Separation occurs because different analytes migrate at different velocities relative to the EOF based on their unique charge-to-size ratios. mdpi.com

Application to Phenols: CZE has been successfully used to separate various phenolic acids and flavonoids. mdpi.com For "Phenol, 2-(butylthio)-", a background electrolyte such as an alkaline borate (B1201080) buffer could be used to ensure ionization. nih.gov While less common than GC or HPLC for routine analysis of such compounds, CE offers an alternative with very high separation efficiency. nih.gov Hyphenation with mass spectrometry (CE-MS) is also possible and provides high selectivity for identification. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation of "Phenol, 2-(butylthio)-". Techniques like FTIR and NMR provide detailed information about the molecule's functional groups and the connectivity of its atoms.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. docbrown.info

Research Findings: The FTIR spectrum of "Phenol, 2-(butylthio)-" is expected to show several characteristic absorption bands that confirm its structure. docbrown.info Comparison with related molecules like 2-ethyl phenol and 2-n-butyl phenol can aid in assigning specific vibrations. researchgate.net

O-H Stretch: A very prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl group (in the -CH₂- and -CH₃ groups) are expected as strong bands in the 2850–2960 cm⁻¹ region. researchgate.net

Aromatic C=C Stretches: Medium to strong absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene (B151609) ring. docbrown.info

C-O Stretch: A strong band for the C-O stretching vibration of the phenol group is expected around 1200–1260 cm⁻¹. docbrown.info

C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region, around 600–800 cm⁻¹.

Table 3: Predicted Characteristic FTIR Absorption Bands for Phenol, 2-(butylthio)-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3600–3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100–3010 | Aromatic C-H stretch | Medium to Weak |

| 2960–2850 | Aliphatic C-H stretch (butyl group) | Strong |

| 1600, 1580, 1470 | Aromatic C=C ring stretch | Medium |

| 1260–1200 | Phenolic C-O stretch | Strong |

NMR spectroscopy is the most powerful tool for unambiguous structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. illinois.edu

Research Findings: While specific experimental NMR data for "Phenol, 2-(butylthio)-" is not readily available in the literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift theory and data from analogous compounds like phenol, thioanisole, and other alkyl-substituted phenols. chemicalbook.comdocbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the phenolic proton, and the protons of the butyl group.

Aromatic Region (approx. 6.7–7.3 ppm): The four protons on the benzene ring would appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling with each other. The electron-donating -OH and -SBu groups would shield the ring protons relative to benzene (7.26 ppm).

Phenolic Proton (approx. 5.0–8.0 ppm): The -OH proton typically appears as a broad singlet. Its chemical shift can be highly variable depending on concentration, solvent, and temperature.

Aliphatic Region (approx. 0.9–2.9 ppm): The butyl group would show four distinct signals: a triplet for the terminal methyl (-CH₃) group, a triplet for the alpha-methylene (-SCH₂) group, and two multiplets for the two internal methylene (B1212753) (-CH₂-) groups.

Table 4: Predicted ¹H NMR Spectral Data for Phenol, 2-(butylthio)- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| ~7.25 | H-6 (ortho to -SBu) | Doublet of doublets (dd) | 1H |

| ~7.15 | H-4 (para to -OH) | Triplet of doublets (td) | 1H |

| ~6.90 | H-3 (ortho to -OH) | Doublet of doublets (dd) | 1H |

| ~6.80 | H-5 (meta to -OH) | Triplet of doublets (td) | 1H |

| ~5.5 | -OH | Broad Singlet (s) | 1H |

| ~2.85 | -S-CH ₂-CH₂-CH₂-CH₃ | Triplet (t) | 2H |

| ~1.60 | -S-CH₂-CH ₂-CH₂-CH₃ | Sextet | 2H |

| ~1.45 | -S-CH₂-CH₂-CH ₂-CH₃ | Sextet | 2H |

¹³C NMR Spectroscopy: The carbon NMR spectrum would show 10 distinct signals, corresponding to the six unique aromatic carbons and the four unique carbons of the butyl group.

Aromatic Region (approx. 115–158 ppm): The chemical shifts of the aromatic carbons are influenced by the substituent effects of the -OH and -SBu groups. The carbon attached to the oxygen (C-1) would be the most downfield in this region, while the carbon attached to the sulfur (C-2) would also be significantly shifted.

Aliphatic Region (approx. 13–35 ppm): The four carbons of the butyl group would appear in the upfield region of the spectrum.

Table 5: Predicted ¹³C NMR Spectral Data for Phenol, 2-(butylthio)- (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~157 | C-1 (C-OH) |

| ~134 | C-6 |

| ~131 | C-4 |

| ~125 | C-2 (C-SBu) |

| ~121 | C-5 |

| ~116 | C-3 |

| ~34 | -S-C H₂-CH₂-CH₂-CH₃ |

| ~32 | -S-CH₂-C H₂-CH₂-CH₃ |

| ~22 | -S-CH₂-CH₂-C H₂-CH₃ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary characterization of phenolic compounds, including "Phenol, 2-(butylthio)-". The technique measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions, primarily π → π* transitions within the aromatic ring.

The parent phenol molecule typically exhibits two primary absorption bands in the ultraviolet region. cdnsciencepub.com The introduction of substituents onto the benzene ring alters the electronic structure and, consequently, the absorption spectrum. The butylthio group (-S-C₄H₉), being an auxochrome, is expected to influence the position and intensity of these absorption maxima. Auxochromes with non-bonding electrons, like the sulfur atom in the thioether group, can interact with the π-electron system of the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity). scirp.org

Studies on phenol and its derivatives show that the position of the substituent significantly affects the spectrum. scirp.org For "Phenol, 2-(butylthio)-", the ortho-position of the butylthio group relative to the hydroxyl group can lead to intramolecular interactions, further influencing its spectral properties. The absorption spectrum is also highly dependent on the solvent used and the pH of the solution. nih.govresearchgate.net In basic solutions, the deprotonation of the phenolic hydroxyl group to form the phenolate ion results in a significant bathochromic shift due to the increased electron-donating ability of the -O⁻ group. cdnsciencepub.comresearchgate.net

Table 1: UV-Vis Absorption Maxima (λmax) for Phenol and a Related Compound

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Phenol | Not Specified | 275 | docbrown.info |

| Phenol | Methanol | 275 | researchgate.net |

| 3-Nitrophenol | Not Specified | 275, 340 | docbrown.info |

This table illustrates the typical absorption for phenol and how a different substituent (nitro group) can alter the spectrum. A similar, though likely less pronounced, shift would be expected for the butylthio substituent.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of "Phenol, 2-(butylthio)-" by analyzing the mass-to-charge ratio (m/z) of its ionized fragments. When coupled with a separation technique like Gas Chromatography (GC-MS), it provides a powerful tool for both identification and quantification. nih.govnih.gov

Upon electron ionization (EI), "Phenol, 2-(butylthio)-" (molar mass: 182.28 g/mol ) would be expected to produce a molecular ion peak [M]⁺ at m/z 182. This peak is often strong in phenols. libretexts.org The subsequent fragmentation pattern provides structural clues. docbrown.infoyoutube.com

Key fragmentation pathways for phenols include:

Loss of CO: A common fragmentation for phenols involves the loss of a carbon monoxide molecule (28 Da), leading to a significant fragment ion. libretexts.org

Loss of H•: Loss of a hydrogen atom from the hydroxyl group can occur, resulting in an [M-1]⁺ ion. youtube.com

For "Phenol, 2-(butylthio)-", additional fragmentation would be expected from the alkylthio side chain:

Alpha-Cleavage: Cleavage of the C-S bond can occur. Loss of the butyl radical (•C₄H₉, 57 Da) would lead to a fragment at m/z 125.

McLafferty Rearrangement: If applicable, this rearrangement could lead to the loss of butene (C₄H₈, 56 Da), resulting in a fragment at m/z 126.

Cleavage within the Butyl Group: Fragmentation of the butyl chain itself can produce a series of smaller ions.

Derivatization, such as silylation to form a trimethylsilyl (B98337) (TMS) ether, is a common strategy in the GC-MS analysis of phenols to increase volatility and improve chromatographic performance. nih.govresearchgate.net This would alter the fragmentation pattern, with characteristic losses of TMS-related groups.

Table 2: Predicted Key Mass Fragments for Phenol, 2-(butylthio)- and Observed Fragments for Phenol

| Compound | Fragment | Proposed Structure/Loss | Expected/Observed m/z | Reference |

|---|---|---|---|---|

| Phenol, 2-(butylthio)- | [M]⁺ | Molecular Ion | 182 | Predicted |

| Phenol, 2-(butylthio)- | [M-C₄H₉]⁺ | Loss of butyl radical | 125 | Predicted |

| Phenol, 2-(butylthio)- | [M-C₄H₈]⁺ | Loss of butene (McLafferty) | 126 | Predicted |

| Phenol | [M]⁺ | Molecular Ion | 94 | docbrown.info |

| Phenol | [M-1]⁺ | [C₆H₅O]⁺ | 93 | docbrown.info |

| Phenol | [M-CO]⁺ | [C₅H₆]⁺ | 66 | docbrown.info |

| Phenol | [M-CHO]⁺ | [C₅H₅]⁺ | 65 | docbrown.info |

Sample Preparation and Extraction Protocols for Complex Matrices

To accurately analyze "Phenol, 2-(butylthio)-" in complex samples such as environmental water, soil, or industrial products, an effective extraction and clean-up step is required to isolate the analyte from interfering matrix components. nih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of phenols from aqueous samples. nih.govnih.gov The choice of sorbent is critical and depends on the analyte's properties. For a moderately polar compound like "Phenol, 2-(butylthio)-", several types of sorbents can be effective.

Reversed-Phase Sorbents: C18 (octadecyl-bonded silica) or polymeric sorbents (e.g., styrene-divinylbenzene) are commonly used. nih.govresearchgate.net The sample (often acidified to ensure the phenol is in its neutral form) is passed through the sorbent, which retains the analyte via hydrophobic interactions. Interfering polar compounds are washed away. The retained "Phenol, 2-(butylthio)-" is then eluted with a small volume of an organic solvent like methanol, acetonitrile, or ethyl acetate (B1210297).

Normal-Phase Sorbents: While less common for aqueous samples, silica (B1680970) or alumina (B75360) could be used for extractions from non-polar organic solvents.

Ion-Exchange Sorbents: Anion exchange sorbents can be used to retain the phenolate form of the analyte at high pH.

The efficiency of SPE is influenced by sample pH, flow rate, sorbent type and mass, and the composition and volume of the elution solvent. researchgate.net

Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient method for extracting analytes from solid or semi-solid samples like soil, sediment, or polymer matrices. mdpi.comnih.gov ASE utilizes conventional organic solvents at elevated temperatures (e.g., 50-150°C) and pressures (e.g., 1500-2000 psi). rsc.orgpsu.edu These conditions maintain the solvent in its liquid state above its boiling point, enhancing extraction efficiency by increasing analyte solubility and solvent penetration into the sample matrix.

For extracting phenolic compounds, common ASE solvents include methanol, acetone (B3395972), or mixtures with water or less polar solvents like hexane. mdpi.comresearchgate.net The selection depends on the specific matrix and the polarity of the target analyte. For "Phenol, 2-(butylthio)-", a mixture of a polar and a non-polar solvent might provide optimal recovery. The method significantly reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. nih.gov

Table 3: Typical Parameters for Accelerated Solvent Extraction of Phenols

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Temperature | 30 - 150 °C | nih.govrsc.org |

| Pressure | ~1500 psi (10.3 MPa) | mdpi.com |

| Solvent | Aqueous Acetone, Aqueous Methanol | mdpi.comresearchgate.net |

| Static Time | 1 - 20 min per cycle | mdpi.comrsc.org |

| Number of Cycles | 1 - 8 cycles | mdpi.com |

Solvent Extraction Methods

Conventional solvent extraction, particularly liquid-liquid extraction (LLE), remains a fundamental technique for isolating phenols from aqueous samples. The process involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. google.com

The efficiency of LLE for phenolic compounds is highly dependent on pH. To extract "Phenol, 2-(butylthio)-" into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether, the aqueous sample is typically acidified (e.g., to pH < 2). This suppresses the ionization of the phenolic hydroxyl group, rendering the molecule more non-polar and favoring its partition into the organic phase.

Conversely, to strip the phenol from the organic phase back into an aqueous solution, the organic extract can be shaken with a basic solution (e.g., dilute NaOH). This converts the phenol to its water-soluble phenolate salt. This principle is also used to separate phenols from non-acidic interferences. google.com

Quantitative Determination Methods

Following extraction and clean-up, quantitative analysis of "Phenol, 2-(butylthio)-" is typically performed using chromatographic techniques coupled with a suitable detector.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for the quantification of volatile or semi-volatile phenols. thermofisher.commatec-conferences.org The sample extract is injected into the GC, where the compound is separated from other components on a capillary column. The mass spectrometer provides highly selective and sensitive detection, allowing for quantification based on the abundance of the molecular ion or specific fragment ions. nemi.gov Derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing a wide range of phenolic compounds, including those that are less volatile or thermally labile. mdpi.comnih.gov A common approach involves reversed-phase HPLC with a C18 column. Detection is often achieved using a UV-Vis or Diode Array Detector (DAD), set to a wavelength where the analyte absorbs strongly (e.g., near 270-280 nm). scirp.orgmdpi.comscirp.org Quantification is performed by comparing the peak area of the analyte to that of a series of calibration standards. scirp.org Coupling HPLC with mass spectrometry (LC-MS) offers even greater selectivity and lower detection limits.

For any quantitative method, validation is essential. This includes establishing linearity over a defined concentration range, determining the limits of detection (LOD) and quantification (LOQ), and assessing accuracy and precision through the analysis of spiked samples and certified reference materials where available. scirp.org

Spectrophotometric Assays (e.g., Folin-Ciocalteu)

Spectrophotometric assays are commonly employed for the quantification of total phenolic content in a sample due to their simplicity, cost-effectiveness, and reproducibility. These methods are based on the reaction of phenolic compounds with a reagent to produce a colored product, the absorbance of which is then measured at a specific wavelength.

One of the most widely used methods is the Folin-Ciocalteu assay. This assay is based on an electron-transfer reaction where the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, is reduced by phenolic compounds under basic conditions. This reduction results in the formation of a blue-colored complex, which is typically measured spectrophotometrically at a wavelength of around 760-765 nm. The intensity of the color is proportional to the amount of phenolic compounds present in the sample.

It is important to note that the Folin-Ciocalteu reagent is not entirely specific to phenolic compounds and can react with other reducing substances that may be present in a sample, potentially leading to an overestimation of the total phenolic content. The reactivity of phenolic compounds in this assay is also influenced by their chemical structure.

Another spectrophotometric method involves the use of 3-methyl-2-benzothiazolinone hydrazine (B178648) (MBTH). This method is based on the oxidative coupling of MBTH with phenolic compounds in an acidic medium, which also results in a colored product that can be quantified.

Despite the prevalence of these methods for general phenol analysis, no specific studies were found that detail the use of the Folin-Ciocalteu assay or other spectrophotometric methods for the quantification of Phenol, 2-(butylthio)-. Therefore, specific parameters such as the optimal wavelength for measurement or the molar absorptivity for this particular compound are not documented in the available literature.

Calibration and Validation Parameters (Linearity, LOD, LOQ, Reproducibility)

The validation of an analytical method is crucial to ensure its reliability and accuracy for its intended purpose. This involves the determination of several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), and reproducibility.

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. It is often calculated based on the standard deviation of the response of blank samples or the standard error of the calibration curve.

Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Similar to the LOD, its calculation is often based on the standard deviation of the response or the calibration curve.

Reproducibility refers to the ability of the analytical method to produce consistent results over time and under different experimental conditions (e.g., different analysts, different instruments). It is typically expressed as the relative standard deviation (RSD) of the results from multiple analyses.

While these validation parameters are standard for analytical methods, the search for scientific literature did not yield any studies that have determined the linearity, LOD, LOQ, or reproducibility for the specific analysis of Phenol, 2-(butylthio)- using spectrophotometric or other quantitative methods. Consequently, no data tables with these specific validation parameters for the target compound can be presented.

Advanced Materials and Polymer Science Applications

Incorporation into Polymeric Systems

Integrating 2-(butylthio)phenol moieties into polymer architectures can be achieved through several strategic approaches, including designing polymerizable monomers, employing specific polymerization techniques, or chemically modifying existing polymer chains.

A primary strategy for incorporating the 2-(butylthio)phenol unit into a polymer backbone is through the synthesis of a custom monomer. This involves chemically modifying the 2-(butylthio)phenol molecule to include a polymerizable functional group. Common polymerizable groups include vinyl, acrylate, or methacrylate moieties. For instance, a vinyl group can be introduced onto the aromatic ring, creating a styrene-type monomer. This approach is analogous to the synthesis of 2,6-di-tert-butyl-4-vinylphenol (DBVP), a polymerizable antioxidant. techno-press.com

Alternatively, the phenolic hydroxyl group can be reacted with acryloyl chloride or methacryloyl chloride to form an acrylic or methacrylic ester, respectively. These resulting monomers can then readily participate in various polymerization reactions. The design of such monomers allows for the direct integration of the stabilizing thioether and phenolic functionalities into the polymer chain during its initial synthesis. mdpi.com This method ensures a homogeneous distribution of the functional unit and prevents its later extraction or volatilization from the final material. techno-press.com

The synthesis of monomers from renewable phenolic resources, such as cardanol or eugenol, provides a blueprint for how 2-(butylthio)phenol could be similarly functionalized. digitellinc.com These strategies often involve etherification or esterification to attach a reactive group, transforming the phenol (B47542) into a building block for chain-growth polymerization. mdpi.comdigitellinc.com

Once a suitable monomer is designed, several polymerization techniques can be employed to create polymers containing 2-(butylthio)phenol units.

Oxidative Polymerization: This technique is particularly suited for phenolic compounds. Catalysts such as enzyme peroxidases or metal complexes (e.g., copper/amine or iron-salen complexes) can initiate the coupling of phenolic monomers. bohrium.com The process involves the oxidation of the phenolic hydroxyl group to generate phenoxy radicals, which then couple to form polymers. nih.gov This method can produce polymers with phenylene and oxyphenylene units in the backbone. Laccase-catalyzed polymerization is another enzymatic route that proceeds through the formation of quinone intermediates, which then form covalent bonds. nih.gov This technique is advantageous as it often uses benign oxidants like hydrogen peroxide and can be performed under mild conditions. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization-Induced Self-Assembly (PISA): RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. nih.gov The PISA methodology is a highly efficient way to produce block copolymer nanoparticles directly in a solution at high concentrations. whiterose.ac.uk In a typical RAFT-PISA process, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a second monomer. As the second block grows, it becomes insoluble in the reaction medium, triggering in-situ self-assembly into nano-objects like spheres, worms, or vesicles. nih.govmdpi.com A monomer derived from 2-(butylthio)phenol could be used as the core-forming block in a PISA formulation, provided it has the appropriate solubility characteristics. This radical-based chemistry is compatible with a wide range of functional monomers. nih.govacs.org

Table 1: Comparison of Polymerization Techniques for Phenolic Monomers

| Technique | Mechanism | Key Advantages | Potential Challenges |

| Oxidative Polymerization | Catalytic (enzyme or metal) oxidation of phenol groups to form phenoxy radicals, which then couple to form C-C or C-O linkages. bohrium.comnih.gov | Direct polymerization of phenols; can use green catalysts (enzymes); mild reaction conditions. nih.gov | Control over regioselectivity (C-C vs. C-O coupling) can be difficult; potential for side reactions. bohrium.com |

| RAFT-PISA | Controlled radical polymerization where a macro-CTA is extended with a monomer, leading to in-situ self-assembly as the growing block becomes insoluble. nih.govmdpi.com | High control over polymer architecture and morphology; efficient one-pot synthesis of nanoparticles; high solids content possible. whiterose.ac.ukmdpi.com | Requires synthesis of a polymerizable monomer from the phenol; PISA is sensitive to solvent, temperature, and concentrations. mdpi.com |

An alternative to polymerizing functional monomers is the post-polymerization functionalization, or grafting, of 2-(butylthio)phenol onto an existing polymer backbone. This "grafting onto" approach involves a pre-formed polymer with reactive sites that can be coupled with the phenolic compound. researchgate.netfrontiersin.org

For example, a polymer containing electrophilic groups like chloromethyl or epoxy groups can react with the phenolic hydroxyl group of 2-(butylthio)phenol. This method is highly versatile as it allows for the modification of well-characterized commodity polymers, imparting new functionalities without altering the main chain properties significantly. nih.gov Click chemistry reactions, known for their high efficiency and selectivity, offer a powerful tool for such modifications. A polymer backbone featuring alkyne groups could be efficiently functionalized with an azide-modified 2-(butylthio)phenol via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov This strategy ensures a high degree of functionalization under mild conditions. nih.gov

Grafting techniques are crucial because they can introduce functionalities that might be incompatible with the initial polymerization conditions. researchgate.net This approach allows for the creation of tailor-made adsorbents and functional materials from a single, optimized parent polymer. nih.govresearchgate.net

Functional Materials Development

The incorporation of 2-(butylthio)phenol into polymers leads to the development of functional materials with specific, high-value applications, particularly as stabilizers and for environmental remediation.

Phenolic compounds are a cornerstone of polymer stabilization, acting as primary antioxidants that inhibit degradation caused by oxidative processes. vinatiorganics.com The 2-(butylthio)phenol structure is particularly effective due to its dual-functionality. The sterically hindered phenolic group acts as a radical scavenger, donating its hydrogen atom to neutralize highly reactive free radicals and thus terminating the oxidative chain reactions that lead to polymer degradation. nih.govvinatiorganics.com

The thioether group provides a secondary stabilization mechanism. Thioethers function as hydroperoxide decomposers, converting polymer hydroperoxides—key intermediates in the degradation cycle—into stable, non-radical products. amfine.comuvabsorber.com This synergistic combination of radical scavenging and hydroperoxide decomposition within the same molecule makes compounds like 2-(butylthio)phenol highly effective. Combinations of hindered phenols and thioethers are considered state-of-the-art for the long-term thermal stabilization of many plastics. amfine.comresearchgate.net

These stabilizers are crucial during high-temperature melt processing, where they prevent degradation, and during the service life of the polymer product, where they protect against loss of mechanical properties, discoloration, and embrittlement. vinatiorganics.comresearchgate.net Incorporating these antioxidant moieties directly into the polymer backbone via copolymerization or grafting offers a significant advantage over simply blending them as additives, as it prevents their loss through migration or leaching. techno-press.com

Table 2: Role of Phenolic and Thioether Groups in Polymer Stabilization

| Functional Group | Stabilization Role | Mechanism of Action | Primary Benefit |

| Phenolic Hydroxyl | Primary Antioxidant | Donates a hydrogen atom to terminate free radical chain reactions (Radical Scavenging). nih.govvinatiorganics.com | Prevents initial degradation during processing and use. |

| Thioether (-S-) | Secondary Antioxidant | Decomposes hydroperoxides into stable, non-radical products (Hydroperoxide Decomposition). amfine.comuvabsorber.com | Enhances long-term thermal stability and prevents auto-acceleration of degradation. researchgate.net |

The growing concern over water pollution has driven the development of advanced adsorbent materials for the removal of toxic organic compounds. nih.gov Polymers functionalized with phenolic groups are promising candidates for the remediation of wastewater containing pollutants such as dyes, heavy metals, and other phenolic compounds. researchgate.netmdpi.com

Natural polymers like lignin, which is composed of propyl phenol units, demonstrate the inherent capacity of phenolic structures to adsorb pollutants through functional groups like hydroxyls and carboxyls. mdpi.com By analogy, a synthetic polymer matrix functionalized with 2-(butylthio)phenol units can be designed as a selective adsorbent. The key mechanisms for adsorption would include:

π-π Interactions: The aromatic rings of the phenolic units on the polymer can interact with the aromatic rings of pollutants like other phenols or organic dyes. acs.org

Hydrogen Bonding: The phenolic hydroxyl groups can act as hydrogen bond donors or acceptors, facilitating the capture of polar pollutants.